

Determining the Drug-to-Antibody Ratio (DAR): An Application Note and Protocol Guide

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Introduction

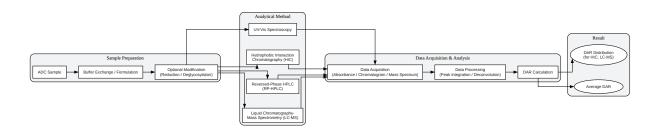
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that defines the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] Inaccurate or poorly characterized DAR can lead to inconsistent clinical outcomes and potential toxicity. Therefore, robust and reliable analytical methods for DAR determination are paramount throughout the ADC development and manufacturing process.

This document provides detailed application notes and experimental protocols for the principal analytical techniques used to determine the DAR of ADCs. These methods include UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and liquid chromatography-mass spectrometry (LC-MS).

General Workflow for DAR Determination

The overall process for determining the DAR of an ADC sample involves several key stages, from sample preparation to data analysis and interpretation. The specific steps within each stage will vary depending on the chosen analytical technique.





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A generalized workflow for the determination of the drug-to-antibody ratio (DAR).

Method 1: UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR, provided that the drug and antibody have distinct absorption maxima.[2][3] This technique relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their respective extinction coefficients.

Protocol: DAR Determination by UV-Vis Spectroscopy

1. Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the absorbance maximum of the drug. By solving a set of simultaneous equations derived from the Beer-



Lambert law, the concentrations of the antibody and the drug can be determined, and from these, the average DAR is calculated.[4][5]

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- ADC sample
- Appropriate buffer (e.g., PBS)
- UV-Vis spectrophotometer
- · Quartz cuvettes
- 3. Procedure:
- Determine Extinction Coefficients:
 - Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's maximum absorption wavelength (λmax, drug). This can be done by measuring the absorbance of solutions with known concentrations.
- Sample Preparation:
 - Prepare a solution of the ADC in a suitable buffer. The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.
- Absorbance Measurement:
 - Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax, drug (Aλmax, drug).
- Calculation:
 - Use the following simultaneous equations to calculate the molar concentrations of the antibody (CAb) and the drug (CDrug):[6]
 - A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)



- Aλmax, drug = (εAb, λmax, drug * CAb) + (εDrug, λmax, drug * CDrug)
- Calculate the average DAR:
 - Average DAR = CDrug / CAb

Parameter	Symbol	Description
Antibody Concentration	CAb	Molar concentration of the antibody.
Drug Concentration	CDrug	Molar concentration of the conjugated drug.
Average DAR	-	Ratio of CDrug to CAb.

Table 1: Key Parameters in UV-Vis Spectroscopy for DAR Determination.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique that separates ADC species based on their hydrophobicity.[7] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[8] This method provides information on both the average DAR and the distribution of different DAR species.

Protocol: DAR Determination by HIC

1. Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (DARO) eluting first, followed by species with progressively higher DARs.[9] The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[4]

2. Materials:



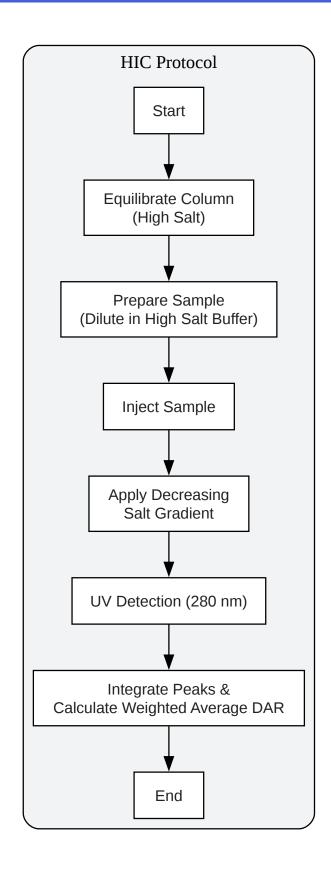
- · ADC sample
- Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH
 6.95.[9]
- Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 6.95, with a small percentage of an organic modifier like isopropanol.[9]
- HIC column (e.g., TSKgel Butyl-NPR).[9]
- · HPLC system with a UV detector.
- 3. Procedure:
- System Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (high salt).
- Sample Preparation: Dilute the ADC sample in Mobile Phase A.
- Injection: Inject the prepared sample onto the column.
- Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
- Detection: Monitor the elution profile at 280 nm.
- Data Analysis:
 - Integrate the peak areas for each resolved DAR species.
 - Calculate the weighted average DAR using the following formula:[10]
 - Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Total Peak Area)
 - where 'n' is the number of drugs for a given species.



DAR Species	Retention Time (min)	Peak Area (%)
DAR0	Typical Value	Typical Value
DAR2	Typical Value	Typical Value
DAR4	Typical Value	Typical Value
DAR6	Typical Value	Typical Value
DAR8	Typical Value	Typical Value
Average DAR	-	Calculated Value

Table 2: Example Data Structure for HIC-based DAR Analysis.





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Experimental workflow for HIC-based DAR determination.



Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic technique used for DAR determination, particularly for cysteine-linked ADCs.[8] This method typically involves the reduction of the ADC to separate the light and heavy chains, which are then resolved based on their hydrophobicity.

Protocol: DAR Determination by RP-HPLC of Reduced ADCs

1. Principle: The interchain disulfide bonds of the ADC are reduced, separating the light and heavy chains. The resulting mixture is then separated by RP-HPLC. The number of conjugated drugs on each chain alters its hydrophobicity and thus its retention time. The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.[11]

2. Materials:

- ADC sample
- Reducing agent (e.g., Dithiothreitol DTT).[12]
- Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.[13]
- Mobile Phase B: e.g., 0.1% TFA in acetonitrile.[13]
- RP-HPLC column (e.g., C4 or C8).
- HPLC system with a UV detector.

3. Procedure:

- Reduction of ADC:
 - Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes)
 to cleave the disulfide bonds.



- System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.
- Injection: Inject the reduced ADC sample.
- Elution: Apply a gradient of increasing organic solvent (Mobile Phase B).
- Detection: Monitor the elution profile at 280 nm.
- Data Analysis:
 - Identify and integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
 - Calculate the weighted average DAR using the following formula:[12]
 - Average DAR = $[\Sigma(\text{Peak AreaL}_n * n) + \Sigma(\text{Peak AreaH}_n * n)] / [\Sigma(\text{Peak AreaL}_n) + \Sigma(\text{Peak AreaH}_n)]$
 - Where 'n' is the number of drugs on the light (L) or heavy (H) chain.

Chain Species	Retention Time (min)	Peak Area (%)
Light Chain (L0)	Typical Value	Typical Value
Light Chain + 1 Drug (L1)	Typical Value	Typical Value
Heavy Chain (H0)	Typical Value	Typical Value
Heavy Chain + 1 Drug (H1)	Typical Value	Typical Value
Heavy Chain + 2 Drugs (H2)	Typical Value	Typical Value
Heavy Chain + 3 Drugs (H3)	Typical Value	Typical Value
Average DAR	-	Calculated Value

Table 3: Example Data Structure for RP-HPLC-based DAR Analysis of a Reduced ADC.



Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly accurate and sensitive method that provides detailed information about the DAR and the distribution of drug-loaded species.[14] It can be used to analyze both intact and reduced ADCs. For intact analysis, native MS conditions are often employed to preserve the non-covalent interactions within the antibody structure.

Protocol: DAR Determination by Intact LC-MS

1. Principle: The ADC sample is introduced into a mass spectrometer, often coupled with an upstream liquid chromatography system (like size-exclusion chromatography or reversed-phase chromatography) for online desalting and separation. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact ADC species. Deconvolution of the resulting mass spectrum yields the molecular weights of the different DAR species, and the average DAR is calculated from the relative abundance of these species.[15]

2. Materials:

- · ADC sample
- LC system (e.g., UPLC or HPLC)
- Mass spectrometer (e.g., Q-TOF or Orbitrap)
- Appropriate LC column and mobile phases for separation and MS compatibility.

3. Procedure:

- Sample Preparation (Optional):
 - For some ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[15]
- LC-MS Analysis:
 - Inject the ADC sample into the LC-MS system.

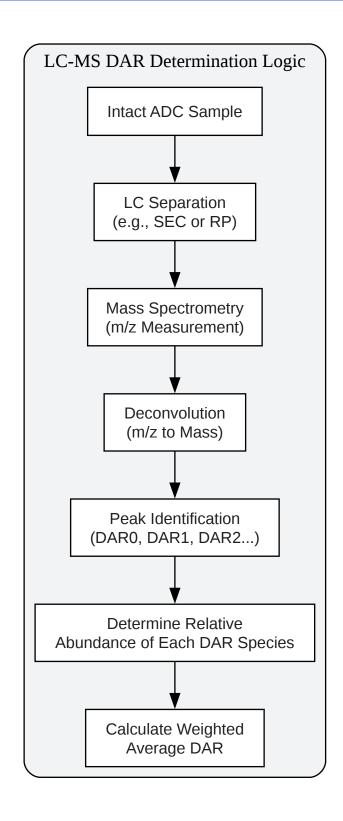


- The LC system separates the ADC from non-volatile salts and other impurities.
- The eluent is introduced into the mass spectrometer.
- · Mass Spectrometry:
 - Acquire the mass spectrum of the intact ADC.
- Data Analysis:
 - Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.
 - Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
 - Average DAR = Σ [(Intensity of DARn) * n] / Σ (Total Intensity)
 - where 'n' is the number of drugs for a given species.

DAR Species	Observed Mass (Da)	Relative Abundance (%)
DAR0	Typical Value	Typical Value
DAR1	Typical Value	Typical Value
DAR2	Typical Value	Typical Value
DAR3	Typical Value	Typical Value
DAR4	Typical Value	Typical Value
Average DAR	-	Calculated Value

Table 4: Example Data Structure for LC-MS-based DAR Analysis.





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Logical flow for DAR determination using LC-MS.

Comparison of DAR Determination Methods



Feature	UV-Vis Spectroscopy	Hydrophobic Interaction Chromatograp hy (HIC)	Reversed- Phase HPLC (RP-HPLC)	Liquid Chromatograp hy-Mass Spectrometry (LC-MS)
Information Provided	Average DAR only	Average DAR and distribution of intact DAR species	Average DAR and distribution of drug-loaded light and heavy chains	Average DAR, distribution of DAR species, and mass confirmation
Resolution	N/A	Good for different DAR species	High for light and heavy chains	High mass resolution
Speed	Fast	Moderate	Moderate	Slower
Sample Requirement	Low	Moderate	Moderate	Low
Instrumentation	Basic (Spectrophotome ter)	HPLC system	HPLC system	LC-MS system
Key Advantage	Simple and rapid	Provides DAR distribution of intact ADC	Orthogonal method to HIC	High accuracy and detailed information
Key Limitation	No distribution information; potential interference	Lower resolution than RP-HPLC	Requires ADC reduction	Complex instrumentation and data analysis
Typical Precision (%CV)	< 5%	< 5%	< 10%	< 2%[16]

Table 5: Comparison of Key Performance Characteristics of DAR Determination Methods.

DAR of Commercial ADCs



ADC Name	Generic Name	Target	Linker-Payload	Average DAR
Adcetris®	Brentuximab vedotin	CD30	Valine-citrulline linker with MMAE	~4[17]
Kadcyla®	Trastuzumab emtansine (T- DM1)	HER2	Thioether linker with DM1	~3.5[18]
Enhertu®	Trastuzumab deruxtecan	HER2	Cleavable linker with a topoisomerase I inhibitor	~8[2][19]

Table 6: Publicly Reported Average DAR Values for Selected Commercial ADCs.

Conclusion

The selection of an appropriate method for DAR determination depends on the stage of drug development, the specific characteristics of the ADC, and the level of detail required. UV-Vis spectroscopy offers a quick estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC provide additional information on the distribution of drug-loaded species. LC-MS stands out as the most powerful technique, delivering high-resolution and high-accuracy data on both the average DAR and the distribution of various ADC species. For comprehensive characterization and quality control of ADCs, a combination of these orthogonal methods is often employed to ensure the safety, efficacy, and consistency of the final product.

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